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Compound of Interest

Compound Name:
6-methoxy-2,3,4,9-tetrahydro-1H-

carbazol-1-one

Cat. No.: B1305756 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of Carvedilol, a non-selective β/α1 blocker, from carbazole-based intermediates. The

methodologies outlined are collated from various scientific sources to provide a comprehensive

guide for laboratory and developmental applications.

Introduction
Carvedilol is a widely used pharmaceutical agent for the management of hypertension and

congestive heart failure. Its synthesis predominantly involves the coupling of a carbazole-

derived epoxide with a substituted phenoxyethylamine. The most common and industrially

relevant synthetic pathway commences with 4-hydroxycarbazole. This document focuses on

the key transformations involved in this pathway, providing quantitative data and detailed

procedural steps.

Overall Synthetic Scheme
The synthesis of Carvedilol from 4-hydroxycarbazole is a two-step process. The first step

involves the formation of the key epoxide intermediate, 4-(oxiran-2-ylmethoxy)-9H-carbazole.

The second step is the coupling of this epoxide with 2-(2-methoxyphenoxy)ethanamine to yield

Carvedilol.
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Step 1: Epoxide Formation

Step 2: Coupling Reaction

4-hydroxycarbazole
4-(oxiran-2-ylmethoxy)-9H-carbazoleBase

epichlorohydrin

Carvedilol

Solvent, Heat

2-(2-methoxyphenoxy)ethanamine

Click to download full resolution via product page

Caption: Overall synthetic pathway for Carvedilol.

Data Presentation: Synthesis of Intermediates and
Final Product
The following tables summarize quantitative data for the key synthetic steps.

Table 1: Synthesis of 4-(oxiran-2-ylmethoxy)-9H-carbazole
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Reactan
ts

Base
Solvent(
s)

Temper
ature
(°C)

Time (h)
Yield
(%)

Purity
(%)

Referen
ce

4-

hydroxyc

arbazole,

Epichloro

hydrin

NaOH
Methanol

, Water
30 3 86.7

97.3

(HPLC)
[1]

4-

hydroxyc

arbazole,

(R)-(-)-

Epichloro

hydrin

K₂CO₃
Isopropyl

Alcohol

Reflux

(82)
5 - - [2]

4-

hydroxyc

arbazole,

Epichloro

hydrin

NaOH Water - - - - [3]

Table 2: Synthesis of 2-(2-methoxyphenoxy)ethanamine from Guaiacol
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Co-
reactant
s

Catalyst
/Base

Solvent
Temper
ature
(°C)

Time (h)
Yield
(%)

Purity
(%)

Referen
ce

Urea,

Ethanola

mine

KOH
Mesitylen

e
120-170 15 73.4

97.0

(GC)
[4]

2-

Methylox

azoline

- - 160 20

76

(acetami

de)

- [5]

1,2-

dichloroe

thane,

Potassiu

m

Phthalimi

de

- - - - <43 - [4]

Table 3: Synthesis of Carvedilol
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Reactants Solvent
Temperatur
e (°C)

Time (h) Yield (%) Reference

4-(oxiran-2-

ylmethoxy)-9

H-carbazole,

2-(2-

methoxyphen

oxy)ethanami

ne

Toluene,

Tetrahydrofur

an

- - High [1]

4-(oxiran-2-

ylmethoxy)-9

H-carbazole,

2-(2-

methoxyphen

oxy)ethylamin

e salts

C2-C5

Alcohols
Elevated - - [6]

4-(oxiran-2-

ylmethoxy)-9

H-carbazole,

N-benzyl-2-

(2-

methoxyphen

oxy)ethanami

ne

Water
Room Temp -

> 45-50
- - [3]

Experimental Protocols
Protocol 1: Synthesis of 4-(oxiran-2-ylmethoxy)-9H-
carbazole
This protocol is adapted from a method utilizing a biphasic solvent system.[1]

Materials:

4-hydroxycarbazole
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Epichlorohydrin

Sodium hydroxide

Methanol

Water

Procedure:

In a reaction flask, combine 100 g of 4-hydroxycarbazole, 200 mL of methanol, and 100.5 g

of epichlorohydrin.

Stir the mixture and raise the temperature to 30 °C.

Slowly add a solution of 21.7 g of sodium hydroxide dissolved in 100 mL of water dropwise to

the reaction mixture.

Continue stirring the reaction at 30 °C for 3 hours.

After the reaction is complete, cool the mixture to 0 °C and continue stirring for 3 hours to

facilitate crystallization.

Filter the precipitate and wash the filter cake with 50 mL of ice-cold methanol.

The resulting filter cake is then slurried in 500 mL of water, filtered again, and dried under

vacuum at 70 °C to yield a gray solid powder.
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Reactant Preparation

Reaction

Work-up and Isolation

Combine 4-hydroxycarbazole,
methanol, and epichlorohydrin

Heat to 30°C

Slowly add NaOH solution

Stir for 3 hours at 30°C

Cool to 0°C

Stir for 3 hours

Filter and wash with cold methanol

Slurry in water

Filter and dry

Obtain 4-(oxiran-2-ylmethoxy)-9H-carbazole

Click to download full resolution via product page

Caption: Workflow for the synthesis of 4-(oxiran-2-ylmethoxy)-9H-carbazole.
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Protocol 2: One-Pot Synthesis of 2-(2-
methoxyphenoxy)ethanamine
This protocol describes a one-pot synthesis from guaiacol, urea, and ethanolamine.[4]

Materials:

Guaiacol

Urea

Ethanolamine

Potassium hydroxide

Ethylenediamine

Mesitylene

Water

Concentrated hydrochloric acid

20% Sodium hydroxide solution

Chloroform

Procedure:

To a 250 mL single-port flask, add 30 mL of mesitylene, 12.41 g (0.1 mol) of guaiacol, 9.60 g

(0.16 mol) of urea, 9.76 g (0.16 mol) of ethanolamine, and 0.56 g (0.01 mol) of potassium

hydroxide.

Heat the mixture from 120 °C to 170 °C at a rate of 10 °C per half hour.

Maintain the temperature at 170 °C for 15 hours.

Add 3.00 g (0.05 mol) of ethylenediamine and continue heating at 170 °C for 2 hours.
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Cool the reaction mixture and dissolve the product in 50 mL of water.

Adjust the pH to 2 with concentrated hydrochloric acid and filter.

Wash the aqueous layer once with 50 mL of chloroform.

Adjust the pH of the aqueous layer to 13 with a 20% sodium hydroxide solution.

Extract the product with 50 mL of chloroform.

Distill off the chloroform under reduced pressure to obtain a brownish-black liquid.
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Reactant Preparation

Reaction

Work-up and Isolation

Combine guaiacol, urea, ethanolamine,
KOH, and mesitylene

Heat from 120°C to 170°C

Hold at 170°C for 15 hours

Add ethylenediamine

Hold at 170°C for 2 hours

Cool and dissolve in water

Adjust pH to 2 with HCl and filter

Wash aqueous layer with chloroform

Adjust pH to 13 with NaOH

Extract with chloroform

Distill off chloroform

Obtain 2-(2-methoxyphenoxy)ethanamine

Click to download full resolution via product page

Caption: Workflow for the one-pot synthesis of 2-(2-methoxyphenoxy)ethanamine.
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Protocol 3: Synthesis of Carvedilol
This protocol outlines the coupling of the carbazole epoxide with the phenoxyethylamine.[1]

Materials:

4-(oxiran-2-ylmethoxy)-9H-carbazole

2-(2-methoxyphenoxy)ethanamine

Toluene

Tetrahydrofuran

Procedure:

Dissolve 4-(oxiran-2-ylmethoxy)-9H-carbazole in tetrahydrofuran.

Prepare a solution of 2-(2-methoxyphenoxy)ethanamine in toluene.

Add the tetrahydrofuran solution of the epoxide dropwise to the toluene solution of the

amine.

The reaction proceeds to yield Carvedilol. Further purification may be required, typically

through crystallization from a suitable solvent like ethyl acetate.

Conclusion
The synthesis of Carvedilol from 4-hydroxycarbazole is a well-established process. The

protocols and data presented provide a foundation for researchers and drug development

professionals to reproduce and optimize these synthetic routes. Careful control of reaction

conditions and purification procedures are critical to achieving high yields and purity of the final

active pharmaceutical ingredient. It is important to note that the formation of impurities, such as

the bis-impurity from the reaction of Carvedilol with the epoxide intermediate, is a known

challenge that can be mitigated by strategies such as using an excess of the amine or

protecting the amine functionality.[7]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://patents.google.com/patent/CN102190613A/en
https://www.jocpr.com/articles/facile-synthesis-of-carvedilol-from-corresponding-nsulfonamide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1305756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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